1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
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Overview
Description
1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring and a trifluoromethyl-substituted pyridine ring
Preparation Methods
The synthesis of 1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl-pyridine moiety. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.
Coupling with Pyridine: The final step involves coupling the pyrrolidine ring with the pyridine ring, often using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study its interactions with biological targets, aiding in the understanding of its pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol can be compared with similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring but differ in their substituents, affecting their biological activity and chemical properties.
Trifluoromethyl-Substituted Pyridines: These compounds have the trifluoromethyl group on the pyridine ring but lack the pyrrolidine moiety, resulting in different pharmacological profiles.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-5-4-7(16)6-15/h1-3,7,16H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKFZEMBYWPLON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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